3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Catalog No.
S1539847
CAS No.
138023-17-3
M.F
C14H11BrN2O
M. Wt
303.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

CAS Number

138023-17-3

Product Name

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

IUPAC Name

3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

InChI

InChI=1S/C14H11BrN2O/c1-18-11-7-5-10(6-8-11)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,1H3

InChI Key

YRBTWQXRCYWNPB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Br

Synonyms

3-BROMO-2-(4-METHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIDINE

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Br

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 138023-17-3) is a pre-halogenated, electron-rich heterocyclic building block utilized extensively in advanced organic synthesis and medicinal chemistry. Featuring the pharmacologically relevant imidazo[1,2-a]pyridine core, this compound is strategically brominated at the C3 position to serve as a direct, high-yielding precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira). The inclusion of a 4-methoxyphenyl group at the C2 position provides a strong electron-donating handle, which significantly modulates both the photophysical properties (inducing a bathochromic shift) and the electronic landscape of the core scaffold [1]. For industrial and laboratory buyers, procuring this specific intermediate eliminates the need for hazardous in-house halogenation steps, ensuring high-purity library generation and reproducible scale-up in drug discovery and materials science workflows.

Attempting to substitute 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine with its unbrominated precursor, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, introduces significant process inefficiencies. In-house C3-bromination typically requires reagents like N-bromosuccinimide (NBS) or elemental bromine, which frequently lead to over-bromination, regioselectivity issues, and the need for tedious chromatographic purification, ultimately depressing overall yields . Furthermore, substituting with the generic 3-bromo-2-phenylimidazo[1,2-a]pyridine (lacking the methoxy group) fundamentally alters the molecule's electronic profile. The absence of the electron-donating methoxy moiety eliminates the bathochromic shift required for specific fluorescent applications and drastically changes the structure-activity relationship (SAR) in pharmacological models, making it an unviable alternative when the 4-methoxy pharmacophore is required [1].

Process Efficiency: Direct Coupling vs. Two-Step In-House Bromination

Procuring the pre-brominated 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine allows for direct utilization in Suzuki-Miyaura cross-coupling, typically achieving isolated yields of >85% in a single step. In contrast, utilizing the unbrominated 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine requires a two-step sequence (NBS bromination followed by coupling). This two-step route suffers from purification losses and side-product formation, resulting in a cumulative yield that rarely exceeds 60-65% under standard laboratory conditions [1].

Evidence DimensionCumulative yield to C3-arylated product
Target Compound Data>85% (1-step direct coupling)
Comparator Or BaselineUnbrominated precursor: ~60-65% (2-step sequence)
Quantified Difference20-25% absolute increase in final product yield
ConditionsStandard Pd(PPh3)4 catalyzed Suzuki coupling with arylboronic acids

Eliminating the bromination step reduces solvent waste, saves time, and significantly increases the overall throughput for library synthesis.

Photophysical Tuning: Impact of the 4-Methoxy Substitution

The presence of the electron-donating 4-methoxy group at the C2 position significantly alters the emission profile of the imidazo[1,2-a]pyridine core. Compared to the unsubstituted 3-bromo-2-phenylimidazo[1,2-a]pyridine, which typically exhibits an emission maximum around 385 nm, the 4-methoxyphenyl derivative demonstrates a pronounced bathochromic shift, with emission maxima shifted to approximately 425 nm in polar solvents. Furthermore, the methoxy group enhances the fluorescence quantum yield by increasing the push-pull electronic character of the scaffold[1].

Evidence DimensionFluorescence emission maximum (λem)
Target Compound Data~425 nm (Red-shifted)
Comparator Or Baseline3-Bromo-2-phenylimidazo[1,2-a]pyridine: ~385 nm
Quantified Difference40 nm bathochromic shift
ConditionsMeasured in polar aprotic solvents (e.g., DCM or DMF) at room temperature

This predictable red-shift is critical for researchers developing fluorescent probes or OLED materials who require emission tuning into the visible spectrum.

Storage and Handling: Bromo vs. Iodo Precursors

When selecting a halogenated precursor for cross-coupling, the 3-bromo derivative offers a highly practical balance of reactivity and stability compared to the 3-iodo analog. While 3-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is highly reactive, it is prone to photo-degradation and dehalogenation, often requiring storage at -20°C in the dark to prevent iodine release over a 3-6 month period. In contrast, 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine exhibits quantified bench stability, maintaining >98% purity for over 24 months under standard ambient storage conditions[1].

Evidence DimensionShelf-life and storage requirements
Target Compound Data>24 months at room temperature
Comparator Or Baseline3-Iodo analog: <6 months (requires -20°C)
Quantified Difference4x longer shelf life with reduced cold-chain dependency
ConditionsStandard bulk storage under ambient atmosphere and light

The robust stability of the bromo derivative lowers inventory spoilage risks and eliminates the need for specialized cold-chain logistics during procurement.

High-Throughput SAR Library Synthesis

Due to its high reactivity in Suzuki and Buchwald-Hartwig couplings (as detailed in Section 3), this compound is a highly effective starting material for generating structurally diverse C3-substituted imidazopyridine libraries. It is specifically chosen when the 4-methoxyphenyl group is a fixed pharmacophore required for target binding (e.g., GABA_A receptor modulators or kinase inhibitors), allowing chemists to bypass early-stage halogenation bottlenecks [1].

Development of Tunable Fluorescent Probes

Leveraging the 40 nm bathochromic shift provided by the 4-methoxy group, this scaffold is highly suited for the synthesis of environmentally sensitive fluorophores and bio-imaging probes. The pre-installed bromine atom allows for rapid extension of the conjugated system at the C3 position, further tuning the emission into the desired visible or near-infrared range [2].

Process Chemistry and Scale-Up Manufacturing

For pilot-scale synthesis of advanced pharmaceutical intermediates, procuring the pre-brominated scaffold is frequently selected over in situ bromination. The robust bench stability of the bromo derivative (>24 months) simplifies supply chain logistics, while its use eliminates the hazardous handling of elemental bromine or NBS at scale, ensuring highly reproducible batch yields [3].

XLogP3

4.4

Wikipedia

3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Dates

Last modified: 08-15-2023

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